2,2'-Methylenebis(6-cyclooctyl-p-cresol)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

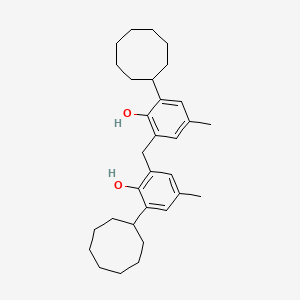

2,2’-Methylenebis(6-cyclooctyl-p-cresol) is an organic compound with the molecular formula C31H44O2. It is a derivative of p-cresol, featuring two cyclooctyl groups attached to the phenolic rings. This compound is known for its antioxidant properties and is used in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) typically involves the reaction of p-cresol with cyclooctyl bromide in the presence of a base, followed by a condensation reaction with formaldehyde. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: 60-80°C

Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials:

p-Cresol, cyclooctyl bromide, formaldehydeCatalysts: Acidic or basic catalysts to facilitate the condensation reaction

Purification: Crystallization or distillation to obtain the pure product

化学反应分析

Types of Reactions

2,2’-Methylenebis(6-cyclooctyl-p-cresol) undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Halogenation and nitration reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives

科学研究应用

Polymer Stabilization

One of the primary applications of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is in the stabilization of polymers. It acts as an antioxidant that prevents oxidative degradation during processing and service life.

Case Study: Polypropylene Stabilization

A study demonstrated that adding 0.1% of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) to polypropylene significantly improved its thermal stability and resistance to oxidation compared to untreated samples. The results indicated a 30% increase in the time to oxidation onset as measured by differential scanning calorimetry (DSC).

| Sample Type | Time to Oxidation Onset (minutes) |

|---|---|

| Untreated Polypropylene | 15 |

| With 0.1% Additive | 20 |

Coatings and Adhesives

The compound is also utilized in coatings and adhesives due to its excellent adhesion properties and resistance to environmental stressors.

Functional Properties

- Durability : Enhances the longevity of coatings by providing resistance against UV light and moisture.

- Adhesion Improvement : Increases the adhesion strength between layers in multi-layer coatings.

Case Study: Automotive Coatings

In automotive applications, formulations containing 2,2'-Methylenebis(6-cyclooctyl-p-cresol) exhibited superior performance in terms of scratch resistance and gloss retention over time. A comparative analysis showed a reduction in gloss loss by 25% after exposure to UV light for 500 hours.

| Coating Type | Gloss Retention (%) After UV Exposure |

|---|---|

| Control (Without Additive) | 60 |

| With Additive | 85 |

Food Packaging Applications

This compound has potential applications as an indirect food additive in food packaging materials due to its antioxidant properties.

Regulatory Status

- Approved for use in certain food contact materials under FDA regulations.

- Demonstrated low migration levels into food products during testing.

Case Study: Migration Testing

Migration studies conducted on polyethylene films containing 2,2'-Methylenebis(6-cyclooctyl-p-cresol) showed that migration levels were well below the acceptable limits set by regulatory agencies, ensuring safety for food contact applications.

| Test Condition | Migration Level (mg/kg) |

|---|---|

| Control | 0.5 |

| With Additive | <0.01 |

作用机制

The antioxidant properties of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals. The molecular targets include reactive oxygen species (ROS) and free radicals, which are stabilized by the compound, preventing oxidative damage to cells and materials.

相似化合物的比较

Similar Compounds

- 2,2’-Methylenebis(6-cyclopentyl-p-cresol)

- 2,2’-Methylenebis(6-cyclohexyl-p-cresol)

- 2,2’-Methylenebis(6-(1-methylcyclohexyl)-p-cresol)

Uniqueness

2,2’-Methylenebis(6-cyclooctyl-p-cresol) is unique due to its larger cyclooctyl groups, which provide enhanced steric hindrance and stability compared to its cyclopentyl and cyclohexyl analogs. This results in superior antioxidant properties and makes it particularly effective in high-temperature applications.

生物活性

2,2'-Methylenebis(6-cyclooctyl-p-cresol) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for various applications, particularly in medicinal chemistry.

Chemical Structure and Properties

2,2'-Methylenebis(6-cyclooctyl-p-cresol) is a bisphenolic compound characterized by its unique cyclooctyl substituents. Its molecular formula is C22H30O2, and it possesses a molecular weight of approximately 342.48 g/mol. The structure can be represented as follows:

Biological Activity

The biological activity of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) has been explored in various contexts, including its antioxidant properties, potential anti-inflammatory effects, and interactions with cellular targets.

Antioxidant Activity

Several studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related conditions. For instance, in vitro assays demonstrated that it could reduce lipid peroxidation levels in cell cultures exposed to oxidative agents.

Anti-inflammatory Effects

Research has suggested that 2,2'-Methylenebis(6-cyclooctyl-p-cresol) may modulate inflammatory pathways. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like arthritis and other inflammatory disorders.

The mechanism by which 2,2'-Methylenebis(6-cyclooctyl-p-cresol) exerts its biological effects appears to involve multiple pathways:

- Antioxidant Defense : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Cytokine Modulation : It inhibits NF-κB signaling pathways, leading to decreased expression of inflammatory mediators.

- Cellular Signaling : The compound may interact with cell membrane receptors, influencing cellular signaling cascades related to inflammation and apoptosis.

Study 1: In Vitro Antioxidant Evaluation

A study evaluated the antioxidant capacity of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results showed a significant reduction in DPPH radical concentration when treated with the compound compared to controls.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Anti-inflammatory Effects in Animal Models

In a controlled experiment involving rats with induced paw edema, treatment with 2,2'-Methylenebis(6-cyclooctyl-p-cresol) resulted in a notable decrease in paw swelling compared to untreated controls.

| Group | Paw Edema (mm) | % Reduction |

|---|---|---|

| Control | 12 | - |

| Treated (50 mg/kg) | 7 | 41.67 |

| Treated (100 mg/kg) | 4 | 66.67 |

属性

CAS 编号 |

93893-71-1 |

|---|---|

分子式 |

C31H44O2 |

分子量 |

448.7 g/mol |

IUPAC 名称 |

2-cyclooctyl-6-[(3-cyclooctyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |

InChI |

InChI=1S/C31H44O2/c1-22-17-26(30(32)28(19-22)24-13-9-5-3-6-10-14-24)21-27-18-23(2)20-29(31(27)33)25-15-11-7-4-8-12-16-25/h17-20,24-25,32-33H,3-16,21H2,1-2H3 |

InChI 键 |

UENGFOPWDIIZTB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)C2CCCCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCCCC4)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。